molecular formula C14H14Cl3N3 B2729709 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine CAS No. 1573548-43-2

2-(2-chlorobenzyl)-1H-benzimidazol-5-amine

Cat. No. B2729709
M. Wt: 330.64
InChI Key: DXDFSTVBERFXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative and has been found to possess some unique properties that make it suitable for use in several scientific research applications.

Mechanism Of Action

The mechanism of action of 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been found to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

2-(2-chlorobenzyl)-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antimicrobial activity against several bacterial strains. In addition, it has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine. One area of research is the development of new anti-cancer drugs based on this compound. Another area of research is the development of new antibiotics based on this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
2-(2-chlorobenzyl)-1H-benzimidazol-5-amine is a chemical compound with several potential scientific research applications. It has been found to possess potent anti-cancer and antimicrobial activity and has been studied extensively for its potential use in cancer therapy and the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine involves the reaction of 2-chlorobenzylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified by recrystallization.

Scientific Research Applications

2-(2-chlorobenzyl)-1H-benzimidazol-5-amine has been found to have several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to possess potent anti-cancer activity and has been studied extensively for its potential use in cancer therapy. It has also been found to possess antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14/h1-6,8H,7,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQDRGWVCNKWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-1H-benzimidazol-5-amine

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